REACTION_CXSMILES
|
[NH2:1][C:2](=[C:10]([C:15](=O)[CH:16]([CH3:18])[CH3:17])[C:11]([O:13][CH3:14])=[O:12])[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1.[N:20]#[C:21][NH2:22].C(OCC)(=O)C>O>[NH2:22][C:21]1[N:1]=[C:2]([C:3]2[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=2)[C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:15]([CH:16]([CH3:18])[CH3:17])[N:20]=1
|
Name
|
methyl 2-[1-amino-1-(4-fluorophenyl)methylene]-4-methyl-3-oxopentanoate
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
NC(C1=CC=C(C=C1)F)=C(C(=O)OC)C(C(C)C)=O
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to reflux
|
Type
|
FILTRATION
|
Details
|
The undissolved solid was filtered off
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (2×5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product (0.97 g) was purified by flash chromatography on silica gel (eluent: methylene chloride)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C(=N1)C1=CC=C(C=C1)F)C(=O)OC)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121.6 mg | |
YIELD: PERCENTYIELD | 8.4% | |
YIELD: CALCULATEDPERCENTYIELD | 8.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |